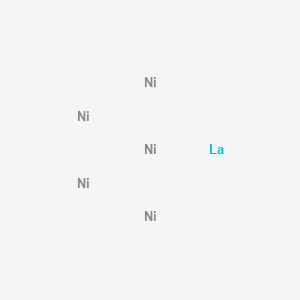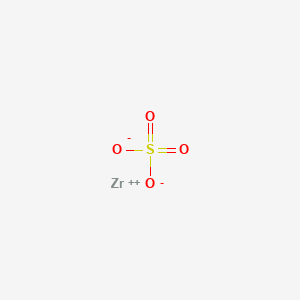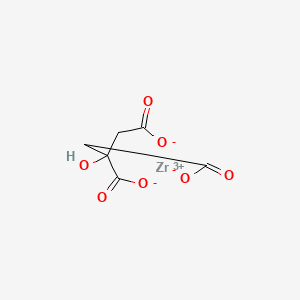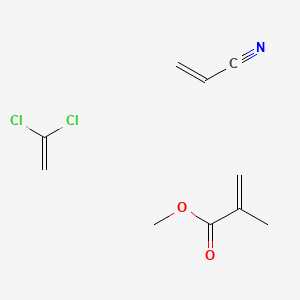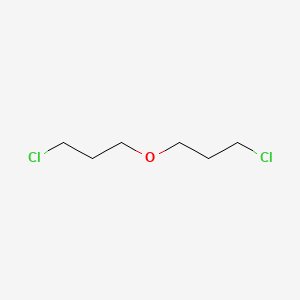
1-Chloro-3-(3-chloropropoxy)propane
Overview
Description
1-Chloro-3-(3-chloropropoxy)propane is an organic compound with the molecular formula C6H12Cl2O and a molecular weight of 171.07 . It is also known as 1,7-二氯-4-氧杂庚烷 in Chinese .
Molecular Structure Analysis
The InChI code for 1-Chloro-3-(3-chloropropoxy)propane is 1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Chloro-3-(3-chloropropoxy)propane is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 210.2±15.0 °C at 760 mmHg . The compound is sealed in dry conditions and stored at 2-8°C .Scientific Research Applications
Chemical Synthesis
1-Chloro-3-(3-chloropropoxy)propane is a chemical compound that can be used in various chemical synthesis processes . It can serve as a reagent or intermediate in the synthesis of other chemical compounds .
Pharmaceutical Research
While specific applications of 1-Chloro-3-(3-chloropropoxy)propane in pharmaceutical research are not readily available, similar chlorinated compounds are often used in the development of new drugs and therapies .
Material Science
In material science, 1-Chloro-3-(3-chloropropoxy)propane could potentially be used in the synthesis of new materials. Chlorinated compounds are often used in the production of polymers and resins .
Biochemistry
In biochemistry, 1-Chloro-3-(3-chloropropoxy)propane could potentially be used in various biochemical assays and experiments. Chlorinated compounds are often used in biochemical research, although specific applications for this compound are not readily available .
Environmental Science
Chlorinated compounds like 1-Chloro-3-(3-chloropropoxy)propane are often studied in environmental science due to their potential impact on the environment. They can be used in studies related to pollution, degradation, and environmental impact .
Industrial Applications
1-Chloro-3-(3-chloropropoxy)propane could potentially have various industrial applications. Chlorinated compounds are often used in the production of a wide range of products, from pharmaceuticals to plastics .
Safety and Hazards
This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H301-H311-H331-H341, which indicate toxicity if swallowed, in contact with skin, or if inhaled, and potential to cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Pharmacokinetics, on the other hand, involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body. This can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or enzymes that can interact with it. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target.
If you’re working with this compound in a lab setting, please handle it with care and follow all relevant safety protocols, as it’s considered hazardous .
properties
IUPAC Name |
1-chloro-3-(3-chloropropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANNJALMIGASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060872 | |
| Record name | 1,1'-Oxybis[3-chloropropane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(3-chloropropoxy)propane | |
CAS RN |
629-36-7 | |
| Record name | 1,1′-Oxybis[3-chloropropane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1'-oxybis(3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 629-36-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1'-oxybis[3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Oxybis[3-chloropropane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-chloropropyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the significance of identifying 1-chloro-3-(3-chloropropoxy)propane in the Artemisia selengensis straw extract?
A1: The study aimed to identify the chemical constituents of Artemisia selengensis straw extract obtained via CO2 supercritical fluid extraction. The identification of 1-chloro-3-(3-chloropropoxy)propane, alongside other compounds, contributes to the overall understanding of the phytochemical profile of this plant. This information can be valuable for future research exploring potential applications of Artemisia selengensis and its extracts. []
Q2: Were there any other significant compounds identified alongside 1-chloro-3-(3-chloropropoxy)propane in the Artemisia selengensis straw extract?
A2: Yes, the study identified 33 compounds in total. Besides 1-chloro-3-(3-chloropropoxy)propane, other major constituents included [1R-(1.alpha.,4a.beta.,10a.alpha.)]-1,2,3,4,4a,9,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-Phenanthrenecarboxylic acid and 5,5-dimethyl-1-ethyl-1,3-Cyclopentadiene. The authors suggest that these findings offer scientific backing for further investigation into the potential uses of Artemisia selengensis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)

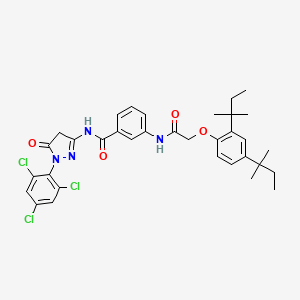
![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)
![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)


![Acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1585176.png)

